Benzyldimethylstearylammonium chloride

Description

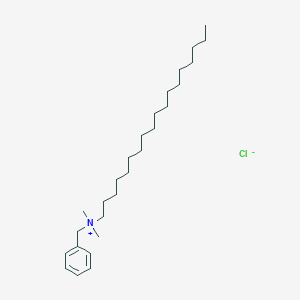

Structure

2D Structure

Propriétés

IUPAC Name |

benzyl-dimethyl-octadecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVFIFLLYFPGHH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N.Cl, C27H50ClN | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37612-69-4 (Parent) | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025139 | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethyloctadecylammonium chloride appears as white solid or thick liquid with a mild odor. (USCG, 1999), Liquid, White solid or viscous liquid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

DECOMP @ 120 °C | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999), GREATER THAN 1.1 @ 20 °C (SOLID) | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, CRYSTALLINE POWDER, SOLID OR VISCOUS LIQ, WHITE | |

CAS No. |

122-19-0 | |

| Record name | BENZYLDIMETHYLOCTADECYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylstearylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stedbac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-benzyl-N-octadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyl(octadecyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OUO26BB88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLDIMETHYLSTEARYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Purity Assessment Methodologies for Stearyldimethylbenzylammonium Chloride

Advanced Synthetic Routes for Stearyldimethylbenzylammonium Chloride

The principal method for synthesizing SDBAC is the quaternization of a tertiary amine, a type of Menshutkin reaction, which is a cornerstone of ammonium (B1175870) salt synthesis. mdpi.comresearchgate.net

The synthesis is achieved by reacting stearyldimethylamine (also known as N,N-dimethyloctadecylamine) with benzyl (B1604629) chloride. core.ac.uk The reaction results in the formation of the quaternary ammonium salt as the nitrogen of the amine attacks the benzylic carbon of benzyl chloride. This exothermic reaction requires careful control of conditions to maximize yield and purity. core.ac.ukyoutube.com

Reaction Scheme: C₁₈H₃₇N(CH₃)₂ + C₆H₅CH₂Cl → [C₁₈H₃₇N(CH₃)₂CH₂C₆H₅]⁺Cl⁻

Optimizing the reaction parameters is critical for driving the synthesis to completion while minimizing side products.

Reactant Stoichiometry : The molar ratio of the reactants influences the purity of the crude product. Using an excess of benzyl chloride can lead to its presence as an impurity in the final product, which is difficult to remove. core.ac.uk Conversely, an insufficient amount of benzyl chloride results in unreacted stearyldimethylamine. core.ac.uk Industrial processes use specific mass ratios to control the outcome; one patent describes a mass ratio of tertiary amine to benzyl chloride ranging from 1.57 to 1.81. researchgate.net Another documented large-scale synthesis uses 450 kg of dimethyl octadecylamine (B50001) with 180 kg of benzyl chloride. unigoa.ac.in

Temperature : The reaction is exothermic and requires careful temperature management. core.ac.uk A common industrial procedure involves heating the stearyldimethylamine to 80–85°C, followed by the slow addition of benzyl chloride over 1.5 to 2 hours, maintaining a temperature of 80–90°C. unigoa.ac.in Afterward, the temperature is often raised to 100–105°C and held for several hours to ensure the reaction completes. unigoa.ac.in Other protocols specify temperatures of 78°C or a gradual heating process from 40°C up to 90°C.

Time : The total reaction time varies depending on the scale and specific conditions. The initial addition of benzyl chloride can take up to 2.5 hours, with a subsequent holding period of several hours (e.g., 2.5 to 5 hours) at an elevated temperature to ensure maximum conversion. unigoa.ac.in

pH : The reaction progress can be monitored by measuring the pH of the reaction mixture. The synthesis is generally considered complete when a 1% aqueous solution of the product reaches a pH value between 6.0 and 6.5. unigoa.ac.in

| Parameter | Value/Range | Notes | Reference |

|---|---|---|---|

| Amine:Chloride Ratio | 1.57:1 to 1.81:1 (by mass) | Balances yield against reactant impurities. | researchgate.net |

| Initial Temperature | 80-85°C | Pre-heating of the tertiary amine. | unigoa.ac.in |

| Addition Temperature | 80-90°C | Maintained during slow addition of benzyl chloride. | unigoa.ac.in |

| Final Temperature | 100-105°C | Held for several hours to complete the reaction. | unigoa.ac.in |

| Reaction Time | ~4-7 hours | Includes slow addition and final heating stages. | unigoa.ac.in |

| Completion pH | 6.0-6.5 (1% aq. solution) | Indicates the end of the reaction. | unigoa.ac.in |

The choice of solvent can significantly impact the reaction rate, yield, and ease of purification. While some processes are conducted without a solvent, various organic solvents are effective for the quaternization reaction. mdpi.com

Butanone (Methyl Ethyl Ketone) : This solvent is considered highly convenient for the synthesis of quaternary ammonium salts. It is effective for the reaction and also facilitates the purification of the final product through recrystallization, leading to high purity. mdpi.com

Acetone (B3395972) : Used as a single solvent, acetone allows for lower reaction temperatures, saving energy. It can also be recycled, which reduces waste and production costs, making the process more environmentally friendly.

Other Solvents : Other solvents mentioned for similar quaternization reactions include ethanol, dimethylformamide (DMF), chloroform, and diols like propylene (B89431) glycol. mdpi.com The selection depends on the desired reaction conditions and the subsequent purification strategy.

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste and using environmentally benign materials.

A significant green application of SDBAC is its use as a surfactant in microemulsion-based synthesis. Specifically, it has been instrumental in developing an environmentally friendly process for producing adipic acid, a key precursor for nylon. unigoa.ac.in

In this process, SDBAC (referred to in the study as BenzCl C18) is used to form a microemulsion, which acts as a nanostructured "green solvent." This microemulsion facilitates the oxidation of cyclohexene (B86901) by 30% hydrogen peroxide, with sodium tungstate (B81510) as a catalyst. unigoa.ac.in This method avoids the use of hazardous organic solvents and phase-transfer catalysts typically required to mix the aqueous oxidant with the organic substrate. The process is highly efficient, producing pure adipic acid in high yields (70-79%), and allows for the recycling of the surfactant and catalyst, which is a significant environmental and economic advantage. unigoa.ac.in

| Component | Role | Advantage | Reference |

|---|---|---|---|

| Stearyldimethylbenzylammonium Chloride (SDBAC) | Surfactant | Forms a microemulsion, eliminating the need for organic solvents. | |

| Hydrogen Peroxide (30%) | Oxidizing Agent | Environmentally benign; water is the only byproduct. | unigoa.ac.in |

| Cyclohexene | Substrate | Reactant for adipic acid synthesis. | unigoa.ac.in |

| Sodium Tungstate | Catalyst | Non-polluting, heavy-metal-free catalyst. | |

| Water | Solvent | The primary medium for the microemulsion. | unigoa.ac.in |

Green Chemistry Approaches in Stearyldimethylbenzylammonium Chloride Synthesis

Purification Techniques for Stearyldimethylbenzylammonium Chloride

The crude product from the quaternization reaction typically contains several impurities, including unreacted stearyldimethylamine, benzyl chloride, amine hydrochloride, and benzyl alcohol. core.ac.uk Achieving the high purity (≥98.0%) required for many applications necessitates effective purification steps.

Recrystallization : This is a primary method for purifying the solid product. As noted, butanone is an excellent solvent for this purpose, allowing for the crystallization of pure SDBAC while leaving impurities in the mother liquor. mdpi.com

Pre-purification of Reactants : The purity of the final product is highly dependent on the purity of the starting materials. Rectification (distillation) of the industrial tertiary amines and the distillation of benzyl chloride (at 177-178°C) to remove benzaldehyde (B42025) are crucial preliminary steps. researchgate.net

Washing and Filtration : After the reaction is complete and the product has precipitated (often upon cooling), it is collected by filtration. The resulting solid can be washed with a suitable solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove soluble impurities before drying.

Crystallization Methods and Solvent Systems

The purification of Stearyldimethylbenzylammonium chloride, a quaternary ammonium compound (QAC), is critical for its application in research and industry. Crystallization is a primary method for achieving high purity. The selection of an appropriate solvent system is paramount for successful crystallization, aiming to produce a high yield of a particulate, non-hygroscopic solid with low water content. nih.govlibretexts.org

A common industrial synthesis involves the reaction of stearyldimethylamine with benzyl chloride. scconline.org Post-synthesis, the crude product requires purification to remove unreacted starting materials and by-products. Several crystallization and purification strategies have been reported for SDBAC and similar QACs:

Cooling Crystallization: A general and effective method involves dissolving the crude SDBAC in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. libretexts.org This is followed by gradual cooling, which reduces the solubility of the compound, leading to the formation of crystals. libretexts.orgmedchemexpress.com For instance, a process for related QACs involves dissolving the compound in a solvent like propanol, filtering the hot solution, and then cooling it to induce crystallization. medchemexpress.com The resulting crystals are then separated by filtration and dried. medchemexpress.com

Solvent-Induced Precipitation/Dispersion: Another technique involves dispersing the crude QAC into an organic solvent in which it has limited solubility, forming a suspension. google.com This process effectively washes the impurities from the solid compound. Acetone is noted as a particularly suitable organic solvent for this dispersion, followed by washing the filtered particles with an alcohol solvent such as 2-propanol to obtain a highly pure product. google.com

Recrystallization from Specific Solvents: Specific solvent systems have been identified for the recrystallization of SDBAC and analogous compounds. Hot water can be used, followed by washing with ether and carbon tetrachloride to remove specific impurities. google.com Butanone has also been reported as a convenient solvent, not only for the synthesis but also for the recrystallization of related QACs to a high degree of purity. nih.gov

Azeotropic Distillation: To remove water from the product, azeotropic distillation can be employed. This involves adding a solvent like benzene (B151609) to the aqueous solution of the QAC and distilling the mixture to remove the water-benzene azeotrope, causing the salt to precipitate. google.com However, this method can be cumbersome and may still leave non-volatile impurities in the final product. google.com

The choice of solvent is critical. Ideally, the solvent should dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org For multi-solvent systems, the solvents should have similar boiling points to evaporate at comparable rates and avoid phase separation. mdpi.com Highly volatile solvents are often avoided as they can evaporate too quickly, leading to poor crystal quality or amorphous precipitation. libretexts.org

| Method | Solvent(s) | Description | Reference |

|---|---|---|---|

| Cooling Crystallization | Propanol | The compound is dissolved in hot propanol, followed by gradual cooling to induce crystal formation. | medchemexpress.com |

| Dispersion/Washing | Acetone, 2-Propanol | The crude salt is suspended in acetone to wash away impurities, followed by a wash with 2-propanol. | google.com |

| Recrystallization | Butanone | The product is recrystallized from dry butanone to achieve high purity. | nih.gov |

| Recrystallization | Hot Water, Ether, Carbon Tetrachloride | The crude product is dissolved in hot water and washed with ether and carbon tetrachloride to remove unreacted materials. | google.com |

Analytical Techniques for Purity Determination and Characterization of Stearyldimethylbenzylammonium Chloride

A suite of analytical techniques is employed to determine the purity and elucidate the structure of SDBAC. These methods include spectroscopic and chromatographic techniques, which provide qualitative and quantitative information about the compound.

Spectroscopic Characterization (NMR, IR, MS) of Stearyldimethylbenzylammonium Chloride

Spectroscopic methods are indispensable for confirming the chemical structure of SDBAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the molecular structure.

¹H NMR: The proton NMR spectrum of SDBAC would show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the methyl protons attached to the nitrogen, the long alkyl (stearyl) chain protons, and the terminal methyl group of the stearyl chain. For similar compounds like benzyltrimethylammonium (B79724) chloride, the benzyl protons appear in the aromatic region (~7.5 ppm), the benzylic CH₂ protons appear around 4.5-4.8 ppm, and the N-methyl protons appear as a singlet around 3.1 ppm. The long alkyl chain of SDBAC would show a complex multiplet in the 1.2-1.7 ppm region, a triplet for the terminal methyl group around 0.9 ppm, and a multiplet for the CH₂ group adjacent to the nitrogen at a downfield position compared to the rest of the chain. nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each carbon environment, including the aromatic carbons, the benzylic carbon, the N-methyl carbons, and the carbons of the stearyl chain. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of SDBAC would exhibit characteristic absorption bands for C-H stretching from the alkyl and aromatic groups (around 2850-3000 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). keruichemical.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the SDBAC cation. Electrospray ionization (ESI) is a common technique for analyzing quaternary ammonium compounds. The mass spectrum would show a prominent peak corresponding to the molecular ion of the cation [C₂₇H₅₀N]⁺. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze degradation products. nih.gov

Chromatographic Methods (e.g., LC-MS) for Quantification of SDBAC in Complex Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of SDBAC and other QACs in complex environmental and biological matrices. rsc.orgnih.gov

The analysis of QACs presents challenges due to the wide variety of possible alkyl chain lengths and their hydrophobicity, which affects recovery and separation. nih.gov Developing a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. rsc.orgnih.gov

Sample Preparation: Solid-phase extraction (SPE) is frequently used to extract and pre-concentrate QACs from aqueous samples and remove matrix interferences. nih.govnih.gov Weak cation-exchange cartridges are effective for this purpose. nih.gov Extraction from solid matrices like soil or sludge may involve ultrasonic extraction with a solvent mixture such as methanol-hydrochloric acid. researchgate.net The use of stable isotopically-labeled internal standards is crucial to correct for matrix effects and analyte loss during sample processing. nih.govunc.edu

Chromatographic Separation: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of QACs. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. nih.govchromatographyonline.com The specific gradient program is optimized to achieve good separation of the target analyte from other compounds in the sample. chromatographyonline.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. nih.gov This involves selecting the precursor ion (the molecular ion of the SDBAC cation) and monitoring specific product ions generated through collision-induced dissociation. unc.edu This high specificity minimizes interference from co-eluting matrix components. nih.gov Method detection limits can reach the low ng/L range in water samples. nih.gov

| Parameter | Value/Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 or C8 (e.g., Zorbax, Acquity BEH) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid and/or Ammonium Formate | nih.govchromatographyonline.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.govchromatographyonline.com |

| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Isotopically-labeled analog of the analyte | nih.govunc.edu |

Stability Studies and Storage Conditions for Stearyldimethylbenzylammonium Chloride in Research Settings

Proper storage and handling are essential to maintain the integrity and stability of SDBAC.

Storage Conditions: For long-term storage of stock solutions, it is recommended to keep the compound in a sealed container, protected from moisture and light. medchemexpress.com Specific recommended conditions are storage at -80°C for up to 6 months or at -20°C for up to 1 month. medchemexpress.com For solid SDBAC, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area. echemi.com Generally, the compound is stable to light and heat under these conditions. keruichemical.com

Chemical Stability and Degradation: SDBAC is a cationic surfactant that is stable in acidic conditions but not in alkaline conditions. keruichemical.com It is incompatible with strong oxidizing and reducing agents. echemi.commedchemexpress.com The primary degradation pathway for benzalkyl quaternary ammonium compounds in the environment is biodegradation. industrialchemicals.gov.au This process is thought to occur via a sequence of dealkylation, debenzylation, and demethylation. industrialchemicals.gov.au Studies on similar compounds have identified degradation products such as benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. nih.govnih.govresearchgate.net The rate of biodegradation can be influenced by the length of the alkyl chain, with longer chains being more persistent. industrialchemicals.gov.au Photochemical degradation in surface waters is considered a slow process, with reactions with hydroxyl radicals being the dominant pathway. rsc.org

| Parameter | Condition/Information | Reference |

|---|---|---|

| Stock Solution Storage (Long-term) | -80°C for up to 6 months | medchemexpress.com |

| Stock Solution Storage (Short-term) | -20°C for up to 1 month | medchemexpress.com |

| General Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container, away from light. | medchemexpress.comechemi.com |

| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents. | medchemexpress.com |

| Primary Degradation Pathway | Biodegradation (N-dealkylation, N-debenzylation, N-demethylation). | industrialchemicals.gov.aunih.gov |

| Known Degradation Products | Benzyldimethylamine, Benzylmethylamine, Benzylamine, Benzaldehyde, Benzoic Acid. | nih.govresearchgate.net |

Mechanisms of Action of Stearyldimethylbenzylammonium Chloride at the Molecular and Cellular Levels

Surface Activity and Interfacial Phenomena of Stearyldimethylbenzylammonium Chloride

As a cationic surfactant, stearyldimethylbenzylammonium chloride readily interacts with interfaces, significantly altering their properties. medchemexpress.com This surface-active nature is fundamental to its various applications.

The adsorption of stearyldimethylbenzylammonium chloride onto various surfaces is a complex process influenced by the nature of the substrate and the surrounding environment. The primary driving forces behind its adsorption include electrostatic interactions, hydrophobic interactions, and dispersion forces. researchgate.net

On negatively charged substrates, such as cellulose (B213188) and certain types of wood, the positively charged head group of the molecule is electrostatically attracted to the surface. researchgate.netresearchgate.net The long hydrophobic stearyl chain then interacts with non-polar regions of the substrate, further anchoring the molecule. Studies on similar alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) compounds have shown that adsorption is significantly higher on materials like greige cotton compared to bleached cotton, indicating that surface chemistry plays a crucial role. researchgate.net The presence of natural waxes and pectins in greige cotton provides more sites for hydrophobic and electrostatic interactions.

Research on the adsorption of didecyldimethylammonium chloride (a related QAC) onto cellulose and lignin (B12514952) demonstrated that adsorption is more pronounced on lignin, especially at higher pH levels. researchgate.net This suggests that the chemical composition of the substrate heavily influences the extent of adsorption. The adsorption process can be a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption), involving both weaker van der Waals forces and stronger ionic or covalent bond formation. nih.gov

Table 1: Factors Influencing Adsorption of Stearyldimethylbenzylammonium Chloride and Related QACs

| Factor | Influence on Adsorption | Supporting Evidence |

| Substrate Chemistry | Higher adsorption on substrates with more anionic sites and hydrophobic regions. | Greige cotton adsorbs more ADBAC than bleached cotton. researchgate.net Lignin shows higher adsorption than cellulose. researchgate.net |

| pH of Solution | Adsorption generally increases with higher pH on certain substrates. | Increased adsorption of DDAC on lignin at higher pH. researchgate.net |

| Surfactant Concentration | Increased concentration leads to greater adsorption until saturation. | Total mass of ADBAC on cotton increases with concentration. researchgate.net |

| Alkyl Chain Length | Longer alkyl chains can lead to stronger hydrophobic interactions. | Longer chain BACs adsorb more effectively on powdered activated carbon. eeer.org |

This table is interactive. Click on the headers to sort.

Like other surfactants, stearyldimethylbenzylammonium chloride molecules in an aqueous solution will initially accumulate at the air-water interface. As the concentration increases, a point is reached where the interface becomes saturated, and the surfactant molecules begin to self-assemble in the bulk solution to form spherical or cylindrical aggregates called micelles. wikipedia.org This concentration is known as the critical micelle concentration (CMC). wikipedia.orgsigmaaldrich.com

The formation of micelles is a thermodynamically favorable process driven by the hydrophobic effect. The long stearyl chains cluster together in the core of the micelle, minimizing their contact with water, while the hydrophilic polar head groups form the outer shell, interacting with the surrounding water molecules. The CMC is a critical parameter as it often correlates with a sharp change in the physicochemical properties of the solution, such as surface tension and conductivity. wikipedia.orgresearchgate.net

The CMC value is influenced by factors such as temperature, the presence of electrolytes, and the specific structure of the surfactant molecule, including the length of the alkyl chain. wikipedia.orgresearchgate.net Generally, for a homologous series of surfactants like benzalkonium chlorides, the CMC decreases as the length of the hydrophobic alkyl chain increases, due to stronger hydrophobic interactions that promote micelle formation at lower concentrations. researchgate.net

Antimicrobial Mechanisms of Stearyldimethylbenzylammonium Chloride

The antimicrobial activity of stearyldimethylbenzylammonium chloride is a key aspect of its utility and is primarily attributed to its interaction with and disruption of microbial cells. nih.gov

The primary target of stearyldimethylbenzylammonium chloride is the microbial cell membrane. nih.gov The initial step involves the electrostatic attraction between the positively charged cationic head of the surfactant and the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.netnih.gov

Following this initial binding, the long, hydrophobic stearyl chain penetrates and integrates into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to several detrimental effects:

Increased Membrane Permeability: The integration of the surfactant molecules creates pores and defects in the membrane, leading to the leakage of essential intracellular components like ions (e.g., potassium), metabolites, and even larger molecules like proteins and nucleic acids. nih.gov

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are located within or associated with the cell membrane. The structural perturbation caused by the surfactant can inhibit the function of these enzymes.

Beyond direct membrane damage, stearyldimethylbenzylammonium chloride can also interfere with essential cellular processes. Once the cell membrane is compromised, the surfactant molecules can enter the cytoplasm and interact with various intracellular targets.

While the primary mechanism is membrane disruption, studies on related benzalkonium chlorides (BACs) suggest that they can also inhibit key metabolic pathways. For instance, BACs have been shown to be metabolized by human hepatic cytochrome P450 enzymes, indicating their potential to interact with enzymatic systems. nih.gov In microorganisms, this could translate to the inhibition of enzymes involved in respiration, nutrient uptake, and biosynthesis.

The antimicrobial efficacy of benzalkonium chlorides is significantly influenced by the length of the n-alkyl chain. researchgate.net Comparative studies have shown that there is an optimal chain length for maximum bactericidal activity.

Generally, BACs with alkyl chain lengths of C12 (dodecyl), C14 (tetradecyl), and C16 (hexadecyl) exhibit higher bactericidal activity against a broad range of bacteria compared to those with shorter (C8, C10) or longer (C18, stearyl) chains. researchgate.net While stearyldimethylbenzylammonium chloride is an effective antimicrobial, its longer C18 chain may slightly reduce its activity against some bacterial species compared to its C12-C16 homologues. This is often attributed to a balance between the compound's water solubility and its ability to penetrate the bacterial cell wall and membrane. A very long alkyl chain can decrease water solubility and may hinder the molecule's ability to reach its target.

Interestingly, some studies have indicated that for certain applications, such as virucidal activity, the formation of micelles (which is more prevalent with longer-chain BACs at lower concentrations) can enhance efficacy by solubilizing the viral lipid envelope. researchgate.net However, for bactericidal activity against bacteria like E. coli, high activity can be observed even at concentrations below the CMC, suggesting that the action of individual surfactant molecules is also critical. researchgate.net

Table 2: Comparison of Properties of Benzalkonium Chloride Homologues

| Compound Name | Alkyl Chain Length | General Antimicrobial Activity | Key Characteristics |

| Benzyldimethyldodecylammonium chloride | C12 | High | Often considered one of the most effective bactericidal homologues. researchgate.net |

| Benzyldimethyltetradecylammonium chloride | C14 | High | Exhibits strong bactericidal activity. researchgate.net |

| Benzyldimethylhexadecylammonium chloride | C16 | High | Effective against a broad spectrum of microbes. researchgate.net |

| Stearyldimethylbenzylammonium chloride | C18 | Effective | Longer chain may slightly reduce bactericidal activity against some species compared to C12-C16 homologues, but can be highly effective in other applications. researchgate.net |

This table is interactive. Click on the headers to sort.

Corrosion Inhibition Mechanisms of Stearyldimethylbenzylammonium Chloride on Metal Surfaces

Stearyldimethylbenzylammonium chloride is recognized as an effective corrosion inhibitor for metals, particularly for steel in acidic environments. medchemexpress.comresearchgate.net Its protective action is attributed to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This inhibition is a function of the compound's molecular structure, which includes a positively charged quaternary ammonium group, a long hydrophobic stearyl chain, and an aromatic benzyl group. This structure facilitates strong adsorption and the formation of a dense, protective film.

The primary mechanism involves the adsorption of the cationic surfactant molecules onto the metal surface. In acidic solutions, the metal surface tends to be positively charged, but it becomes negatively charged due to the specific adsorption of anions (like chloride ions) from the acid. The positively charged head of the stearyldimethylbenzylammonium cation then electrostatically adsorbs onto this negatively charged surface. Furthermore, the lone pairs of electrons on the nitrogen atom and the pi-electrons of the benzyl group can form coordinate bonds with the vacant d-orbitals of the iron atoms on the steel surface. The long hydrophobic stearyl (C18) chain then orients itself away from the surface, creating a barrier that repels water and corrosive species. rsc.org

The efficiency of an inhibitor is closely linked to its ability to adsorb onto and cover the metal surface. Studies on stearyldimethylbenzylammonium chloride demonstrate that its adsorption behavior on steel surfaces conforms to the Langmuir adsorption isotherm model. researchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with each active site on the surface holding one adsorbed molecule.

This adherence to the Langmuir model indicates that the adsorption process is primarily chemisorption, involving the formation of chemical bonds between the inhibitor and the metal surface. rsc.org The degree of surface coverage (θ) increases with the concentration of the inhibitor until a plateau is reached, corresponding to the formation of a complete monolayer. Research has shown that at an optimal concentration of 400 mg/L, stearyldimethylbenzylammonium chloride can achieve a corrosion inhibition efficiency of up to 98.1%. researchgate.net The hydrophobic nature of the resulting adsorption film, confirmed by water contact angle measurements, plays a crucial role in effectively retarding the penetration of corrosive media. researchgate.net

Electrochemical and surface analysis techniques provide direct evidence of the formation and effectiveness of the protective film.

Electrochemical Studies: Potentiodynamic polarization studies reveal that stearyldimethylbenzylammonium chloride acts as a mixed-type inhibitor. rsc.org This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor shifts the corrosion potential (Ecorr) slightly and significantly reduces the corrosion current density (Icorr). nih.gov Electrochemical Impedance Spectroscopy (EIS) measurements further support this, showing a substantial increase in the charge transfer resistance (Rct) in the presence of the inhibitor. This indicates that the adsorbed film impedes the flow of charge at the metal-solution interface, thereby slowing down the corrosion rate. nih.gov

Spectroscopic Investigations: Surface characterization techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) confirm the formation of a protective layer. SEM images of steel surfaces treated with the inhibitor show a much smoother morphology with significantly less corrosion damage compared to untreated surfaces exposed to the same corrosive environment. researchgate.netmdpi.com XPS analysis is used to determine the chemical composition of the surface film, providing evidence for the presence of the inhibitor's constituent elements (like nitrogen) on the metal surface, confirming its adsorption. researchgate.net

Table 1: Corrosion Inhibition Data for Stearyldimethylbenzylammonium Chloride

| Parameter | Finding | Research Finding Reference |

|---|---|---|

| Inhibitor Type | Mixed-Type (Suppresses both anodic and cathodic reactions) | rsc.org |

| Adsorption Model | Langmuir Adsorption Isotherm | researchgate.net |

| Adsorption Type | Primarily Chemisorption | rsc.org |

| Optimal Concentration | 400 mg/L | researchgate.net |

| Maximum Inhibition Efficiency | 98.1% | researchgate.net |

| Effect on Charge Transfer Resistance | Significantly increases, indicating a protective barrier | nih.gov |

Mechanisms in Fabric Softening and Anti-static Applications

Stearyldimethylbenzylammonium chloride, also known by the INCI name Stearalkonium Chloride, is a cationic surfactant widely utilized in hair conditioners and fabric softeners for its conditioning, softening, and anti-static properties. chemicalland21.comwikipedia.orgkeruichemical.com Its effectiveness stems from the amphiphilic nature of its molecules, which possess a positively charged, hydrophilic head and a long, nonpolar, hydrophobic tail.

The mechanism of action for both fabric softening and anti-static effects relies on the targeted adsorption of stearyldimethylbenzylammonium chloride onto the fabric surface. medcraveonline.comyeserchem.com

Most natural fibers, such as cotton, and many synthetic fibers acquire a negative surface charge when wet. ccsenet.org The positively charged hydrophilic head of the stearyldimethylbenzylammonium chloride molecule is electrostatically attracted to these negatively charged sites on the fabric's surface. ccsenet.orgresearchgate.net This strong ionic interaction causes the surfactant molecules to deposit and anchor themselves onto the fibers during the rinse cycle.

Once adsorbed, the molecules orient themselves with their long, hydrophobic stearyl chains pointing away from the fiber surface. medcraveonline.comyeserchem.com This creates a new, uniform surface layer of hydrocarbon chains. This molecular reorientation has two primary consequences:

Fabric Softening: The outward-facing hydrophobic layer acts as a lubricant, significantly reducing the coefficient of friction between individual fibers and yarns. medcraveonline.com This allows the fibers to slide past each other more easily, imparting a softer, smoother, and more pliable feel to the fabric. A secondary mechanism involves the prevention of cross-linking hydrogen bonds that form between cellulose fibers via bound water molecules during drying; the hydrophobic layer inhibits this process, which would otherwise lead to fabric stiffness. medcraveonline.comccsenet.org

Anti-static Effect: The buildup of static electricity is caused by the triboelectric effect, where friction between surfaces leads to a transfer of electrons and a separation of charge. wikipedia.org The adsorbed layer of stearyldimethylbenzylammonium chloride helps to dissipate this static charge in two ways. Firstly, the ionic nature of the hydrophilic head increases the electrical conductivity of the fiber surface. Secondly, the hydrophilic heads attract and bind a thin, invisible layer of moisture from the atmosphere. wikipedia.org This moisture layer further enhances surface conductivity, allowing any static charge to be safely and continuously dissipated, thus preventing static cling. yeserchem.com

Studies on the adsorption of similar cationic surfactants onto cotton have shown that the process is influenced by factors such as the specific characteristics of the cotton (greige vs. bleached) and the chemical properties of the solution, like pH and temperature. usda.govusda.gov This highlights the importance of the electrostatic interaction between the cationic surfactant and the anionic fabric substrate. researchgate.net

Advanced Applications and Research Directions for Stearyldimethylbenzylammonium Chloride

Material Science and Engineering Applications of Stearyldimethylbenzylammonium Chloride

The unique chemical structure of stearyldimethylbenzylammonium chloride, featuring a long hydrophobic alkyl chain and a positively charged benzyl-containing head group, allows it to interact with and modify a variety of materials. This has led to its use in creating specialized materials for environmental and biomedical purposes.

Natural zeolites are crystalline aluminosilicates with a porous structure and a net negative charge, giving them some capacity for cation exchange. medchemexpress.comnanobioletters.com However, their inherent hydrophilicity and negative surface charge limit their affinity for non-polar organic contaminants and anionic pollutants. mdpi.com To overcome these limitations, zeolites can be modified with cationic surfactants like stearyldimethylbenzylammonium chloride. researchgate.netresearchgate.net This modification process involves the exchange of the natural inorganic cations on the zeolite's external surface with the large organic cations of the surfactant. researchgate.net

The adsorption of stearyldimethylbenzylammonium chloride onto the zeolite surface transforms it from hydrophilic to hydrophobic. researchgate.net This altered surface property significantly enhances the zeolite's ability to adsorb non-polar organic molecules from water. researchgate.net The mechanism involves the formation of a surfactant layer on the zeolite surface. At concentrations below the critical micelle concentration (CMC), a monolayer may form, while at concentrations above the CMC, a bilayer can develop, creating an organic phase that facilitates the partitioning of organic pollutants. researchgate.net These surfactant-modified zeolites (SMZs) have shown great potential as low-cost, effective materials for decontaminating water and soil. nanobioletters.comresearchgate.net

The enhanced hydrophobic nature of zeolites modified with stearyldimethylbenzylammonium chloride makes them effective adsorbents for a variety of organic pollutants. Research has demonstrated that the adsorption capacity for pesticides increases with the hydrophobicity of the pesticide molecule when using zeolites modified with stearyldimethylbenzylammonium chloride. researchgate.net This indicates that the primary mechanism for removal is the partitioning of the hydrophobic pollutants into the organic layer created by the surfactant on the zeolite surface.

The effectiveness of these modified zeolites extends to other organic contaminants as well. Studies have shown that surfactant-modified zeolites can be used for the removal of a wide range of organic compounds, including benzene (B151609), toluene, ethylbenzene, xylene, and chlorophenols. researchgate.net The table below summarizes the adsorption capacities of various pollutants on modified zeolites, illustrating the broad applicability of this technology.

Table 1: Adsorption of Various Organic Pollutants by Surfactant-Modified Zeolites

| Pollutant Category | Specific Examples | Adsorbent | Key Findings |

| Pesticides | Various hydrophobic pesticides | Stearyldimethylbenzylammonium chloride-modified zeolite | Adsorption increases with pesticide hydrophobicity. researchgate.net |

| Aromatic Hydrocarbons | Benzene, Toluene, Ethylbenzene, Xylene (BTEX) | Surfactant-modified zeolite | Effective removal from aqueous solutions. researchgate.net |

| Chlorinated Phenols | Chlorophenol | Surfactant-modified zeolite | Enhanced adsorption compared to unmodified zeolite. researchgate.net |

This table is for illustrative purposes and synthesizes findings from multiple sources.

A critical aspect of the practical application of surfactant-modified zeolites is their stability and the potential for regeneration. Desorption of the surfactant from the zeolite surface is a concern as it can impact the long-term effectiveness of the adsorbent and potentially release the surfactant back into the environment. nih.gov Studies have highlighted the need to investigate the toxicity of any desorbed surfactant towards microorganisms in the environment. nih.gov

Regeneration of the modified zeolite, which involves removing the adsorbed pollutants to allow for reuse, is an area of ongoing research. The goal is to develop cost-effective and environmentally friendly regeneration methods that restore the adsorptive capacity of the material without causing significant degradation of the zeolite or the surfactant layer. The choice of regeneration technique often depends on the nature of the adsorbed pollutant and can include thermal, chemical, or biological methods.

Similar to zeolites, clays (B1170129) are another class of naturally occurring minerals that can be modified with surfactants like stearyldimethylbenzylammonium chloride to create organoclays. nih.govmdpi.com Clays, such as bentonite (B74815) and montmorillonite, have a layered structure and a net negative charge, making them suitable for cation exchange with cationic surfactants. mdpi.comnih.gov The intercalation of the large organic cations of stearyldimethylbenzylammonium chloride into the interlayer spaces of the clay increases the basal spacing and changes the surface from hydrophilic to hydrophobic. medchemexpress.comnih.gov

This modification significantly enhances the clay's ability to adsorb organic compounds. nih.gov Organoclays are effective adsorbents for a wide range of organic pollutants due to their increased surface area and the creation of a hydrophobic environment conducive to the partitioning of non-polar molecules. nih.govresearchgate.net The synthesis of organoclays is a promising approach in materials science for developing materials with novel adsorptive properties for environmental applications. researchgate.net

The table below presents data on the adsorption capacities of organoclays for a model organic pollutant, dibenzothiophene (B1670422) (DBT), demonstrating the enhanced performance of modified clays.

Table 2: Adsorption Capacity of Dibenzothiophene (DBT) on Various Organoclays

| Adsorbent | Adsorption Capacity (mg/g) |

| B-BTC | 70.8 |

| B-BTB | 66 |

| B-DSS | 61.2 |

| B-BEHA | 55.2 |

| Unmodified Bentonite | < 45% removal |

Data sourced from a study on the adsorptive desulfurization of fuel oil using organo-modified bentonite. nih.gov

The surface properties of biomedical materials are crucial for their performance and biocompatibility when implanted in the human body. nih.govrsc.org Unmodified material surfaces can lead to issues like protein adsorption, bacterial adhesion, and inflammatory responses. researchgate.net Surface modification is a key strategy to improve the biocompatibility of medical devices. nih.govrsc.org Stearyldimethylbenzylammonium chloride, in combination with other substances, has been explored for modifying the surfaces of medical articles to enhance their compatibility with blood and tissues.

Thrombus formation is a major concern for blood-contacting medical devices. google.com Heparin, a well-known anticoagulant, can be coated onto material surfaces to prevent blood clotting. google.com One method to create such a coating involves the use of a quaternary ammonium (B1175870) compound like stearyldimethylbenzylammonium chloride to form a complex with heparin.

The positively charged head group of stearyldimethylbenzylammonium chloride can ionically interact with the negatively charged heparin molecules. This complex can then be applied to the surface of a medical device. The long hydrophobic tail of the stearyldimethylbenzylammonium chloride helps to anchor the complex to the typically hydrophobic surfaces of many medical-grade polymers. While early methods using similar quaternary ammonium compounds like benzalkonium chloride showed some success, stability and leaching of the heparin complex were identified as challenges. google.com Research in this area focuses on creating more stable and durable heparinized coatings to improve the long-term safety and efficacy of medical devices. google.comsurmodics.com

Application in Nanomaterial Synthesis and Functionalization

The functionalization of nanomaterials involves modifying their surfaces to tune their properties for specific applications. researchgate.netaub.edu.lb Stearyldimethylbenzylammonium chloride serves as a key agent in this process, particularly for imparting new surface characteristics to inorganic nanomaterials.

Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay minerals with a hollow tubular structure. google.com Their unique morphology makes them promising candidates for applications in adsorption and catalysis, but their effectiveness can be significantly enhanced through chemical modification. google.com

Recent research has demonstrated the successful modification of HNTs using stearyldimethylbenzylammonium chloride as a surfactant. wikipedia.org In one study, this modification process resulted in a significant change in the physical structure of the nanotubes. The inner diameter of the HNTs was nearly doubled, expanding from 11.35 nm to 20.12 nm. wikipedia.org This structural alteration directly improved the nanotubes' functional performance. The modified HNTs (MHNTs) showed a higher adsorption capacity for the mycotoxin zearalenone (B1683625) compared to unmodified nanotubes. wikipedia.org The increased internal space and the modified surface chemistry created by the cationic surfactant enhance the binding capabilities of the nanotubes, making them more effective as adsorbents for specific molecules. wikipedia.org

Research Findings on Halloysite Nanotube Modification

| Parameter | Unmodified HNTs | Modified HNTs (MHNTs) | Finding Source |

|---|---|---|---|

| Modifying Agent | N/A | Stearyldimethylbenzylammonium chloride | wikipedia.org |

| Inner Diameter | 11.35 nm | 20.12 nm | wikipedia.org |

| Adsorption Target | Zearalenone | Zearalenone | wikipedia.org |

Industrial Chemical Processes and Catalysis

In addition to environmental applications, stearyldimethylbenzylammonium chloride plays a crucial role in various industrial manufacturing processes, primarily as a phase-transfer catalyst (PTC) and a processing aid in the textile industry. wikipedia.orgkeruichemical.com

As a phase-transfer catalyst, it facilitates reactions between chemicals that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgwikipedia.org The compound acts as a shuttle, carrying a reactant from one phase to the other so the reaction can proceed. wikipedia.org This capability is due to its amphiphilic nature, possessing a water-soluble cationic head and a long, oil-soluble alkyl tail. This mechanism allows for faster reactions under milder conditions and can reduce the need for harsh organic solvents, aligning with green chemistry principles. wikipedia.orgbuchler-gmbh.com

Specific industrial applications include:

Desulfurization: It is used in refining as a "desulfurizing activator," where its phase-transfer capabilities likely aid in transporting an oxidizing agent into a fuel phase to react with and remove sulfur compounds. keruichemical.comwikipedia.org

Textile Industry: It functions as a leveling agent in the dyeing of acrylic fibers, ensuring uniform color application due to its affinity for the fiber. alibaba.comkeruichemical.com It is also used as a fabric softener, finishing agent, and antistatic agent, applications for which this class of compounds was originally developed. alibaba.commedchemexpress.com

Corrosion Inhibition: Studies have noted its effectiveness as an inhibitor for the corrosion of cold-rolled steel in certain acidic environments.

Organic Synthesis: As a PTC, it belongs to a class of catalysts used for fundamental organic reactions like esterification and Williamson ether synthesis, which are vital in the production of a wide range of chemicals and pharmaceuticals. littleflowercollege.edu.in

Summary of Industrial Applications

| Industry | Application | Function | Source(s) |

|---|---|---|---|

| Chemical Refining | Desulfurization | Phase-Transfer Catalyst / Activator | keruichemical.comwikipedia.org |

| Textiles | Dyeing | Leveling Agent | alibaba.comkeruichemical.com |

| Textiles | Fabric Finishing | Softener, Antistatic Agent | alibaba.commedchemexpress.com |

| Metallurgy | Metal Treatment | Corrosion Inhibitor |

Use as a Surfactant in Microemulsion-Based Reactions

Stearyldimethylbenzylammonium chloride has been identified as an effective surfactant for the creation of microemulsions, which are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant. researchgate.net These systems provide a unique reaction medium where immiscible reactants can be brought into close contact, enhancing reaction rates and yields. The amphiphilic nature of stearyldimethylbenzylammonium chloride, possessing both a long hydrophobic stearyl chain and a hydrophilic benzylammonium head, allows it to reduce the interfacial tension between the oil and water phases, leading to the spontaneous formation of microdroplets. researchgate.netrsc.org

In the context of chemical reactions, the use of stearyldimethylbenzylammonium chloride to form microemulsions offers a significant advantage by enabling better contact between phases. This can increase the efficiency of the reaction without the need for harmful organic solvents or phase-transfer catalysts, which are often not environmentally benign. researchgate.net The structure of the surfactant is crucial, as modifications such as the length of the hydrophobic tail can significantly influence the properties and stability of the microemulsion. nih.gov

Role in Adipic Acid Synthesis

A significant application of stearyldimethylbenzylammonium chloride as a microemulsion-forming surfactant is in the clean synthesis of adipic acid from cyclohexene (B86901). researchgate.net Adipic acid is a crucial industrial chemical, primarily used in the production of nylon-6,6 polyamide. climateactionreserve.org Traditional synthesis methods often involve harsh conditions and environmentally damaging reagents. nih.govnih.gov

Research has demonstrated a method for synthesizing adipic acid through the oxidation of cyclohexene using hydrogen peroxide in a microemulsion system generated by stearyldimethylbenzylammonium chloride. This process is conducted under relatively mild conditions (85 °C for 8 hours) and utilizes sodium tungstate (B81510) as a catalyst, avoiding the use of heavy metals. researchgate.net The microemulsion environment facilitates the interaction between the aqueous oxidant and the oily cyclohexene, leading to high yields of adipic acid (greater than 80%). researchgate.net This approach presents a more environmentally friendly alternative to conventional methods that may rely on phase-transfer catalysts like quaternary ammonium compounds that are not always eco-friendly. researchgate.netrsc.org The role of the surfactant is pivotal in creating the necessary reaction environment for the efficient conversion of cyclohexene to adipic acid. researchgate.net

| Reaction Component | Role |

| Stearyldimethylbenzylammonium chloride | Surfactant, forms a microemulsion |

| Cyclohexene | Organic reactant (oil phase) |

| Hydrogen Peroxide | Oxidizing agent (aqueous phase) |

| Sodium Tungstate | Catalyst |

Agricultural and Plant Protection Research

In the agricultural sector, research has focused on the application of stearyldimethylbenzylammonium chloride for protecting plants from environmental stressors, particularly frost.

Mitigation of Frost Damage and Ice-Promoting Bacteria in Plants

Frost damage in sensitive plants is a significant agricultural concern. This damage often occurs when ice crystals form on the plant's exterior and propagate into the intercellular liquid, causing freezing and injury to the plant tissues, especially at temperatures between -2°C and -5°C. researchgate.net The formation of these initial ice crystals at temperatures just below freezing is often initiated by the presence of specific ice-promoting bacteria, namely Erwinia herbicola and Pseudomonas syringae, which are commonly found on the surfaces of plants. researchgate.netnih.gov

Stearyldimethylbenzylammonium chloride has been identified as a cationic quaternary ammonium surfactant that can effectively reduce the ice-promoting effects of these bacteria. researchgate.netnih.gov When applied to the above-ground portions of plants, it disrupts the ability of these bacteria to act as nuclei for ice crystal formation. This allows the water on the plant surfaces to supercool to lower temperatures (as low as -8°C) without freezing, thereby protecting the plant from frost damage. researchgate.net This method offers a targeted approach to frost protection by addressing a primary biological factor in ice nucleation on plant surfaces. researchgate.netnih.gov

| Organism/Factor | Role in Frost Damage | Effect of Stearyldimethylbenzylammonium chloride |

| Erwinia herbicola | Acts as a nucleus for ice crystal formation on plants. researchgate.netnih.gov | Reduces the ice-promoting effect of the bacteria. researchgate.netnih.gov |

| Pseudomonas syringae | Acts as a nucleus for ice crystal formation on plants. researchgate.netnih.gov | Reduces the ice-promoting effect of the bacteria. researchgate.netnih.gov |

| Ice Crystals | Propagate into plant tissue, causing freezing injury. researchgate.net | Formation is inhibited, allowing for supercooling of water on plant surfaces. researchgate.net |

Ecotoxicology and Environmental Fate of Stearyldimethylbenzylammonium Chloride

Environmental Release and Distribution Pathways of Stearyldimethylbenzylammonium Chloride

The entry of Stearyldimethylbenzylammonium chloride into the environment is primarily linked to its widespread use in commercial and household products.

Stearyldimethylbenzylammonium chloride is a component in numerous formulations, including industrial and institutional cleaners, detergents, and products for paper and textile processing. It also serves as an antistatic agent and surfactant in hair care products like conditioners and cream rinses. Following the use of these products, the compound is typically discharged into wastewater systems, representing the main pathway for its environmental release. This "down-the-drain" disposal leads to its entry into wastewater treatment plants (WWTPs).

Once released into the environment, the distribution of Stearyldimethylbenzylammonium chloride is governed by its physicochemical properties. Fate modeling based on these properties provides insights into its behavior in different environmental compartments.

Volatility : The compound has a very low vapor pressure, estimated at 4.7 x 10⁻¹⁰ Pa. Consequently, volatilization from water or soil surfaces is not an important environmental fate process. epa.gov

Soil Mobility : The Soil Adsorption Coefficient (Koc) for Stearyldimethylbenzylammonium chloride has been estimated to be as high as 3 x 10⁷. This high value indicates that the compound is expected to be immobile in soil, binding strongly to soil particles and organic matter. epa.gov

Bioconcentration : An estimated Bioconcentration Factor (BCF) of 71 has been calculated. This value suggests a moderate potential for bioconcentration in aquatic organisms. epa.gov

| Parameter | Value | Implication |

|---|---|---|

| Vapor Pressure | 4.7 x 10⁻¹⁰ Pa | Low potential for volatilization |

| Soil Adsorption Coefficient (Koc) | ~3 x 10⁷ | Immobile in soil |

| Bioconcentration Factor (BCF) | 71 | Moderate potential for bioconcentration |

Biodegradation and Abiotic Degradation of Stearyldimethylbenzylammonium Chloride in Environmental Compartments

The persistence of Stearyldimethylbenzylammonium chloride in the environment is influenced by both biological and non-biological degradation processes.

Stearyldimethylbenzylammonium chloride shows high removal rates during wastewater treatment. Studies have demonstrated significant biodegradation, with removal efficiencies often exceeding 90%. For instance, the Semi-Continuous Activated Sludge (SCAS) method and the OECD Confirmatory test have shown 94% and 95% degradation, respectively, for this compound. epa.gov This removal is a result of a combination of biodegradation and strong sorption to sewage sludge. Inherent biodegradability tests (OECD TG 301B and 301D) have confirmed that benzalkyl quaternary ammonium (B1175870) compounds are readily biodegradable, with one study showing 95.5% degradation in 28 days. europa.eu

Abiotic degradation pathways, such as hydrolysis and photolysis, are not considered significant for Stearyldimethylbenzylammonium chloride. The molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions. epa.gov Furthermore, it does not absorb light in the environmental UV spectrum (wavelengths >290 nm), making direct photolysis in water or the atmosphere an unlikely degradation route. epa.gov

Ecotoxicological Assessment of Stearyldimethylbenzylammonium Chloride in Aquatic and Terrestrial Ecosystems

Stearyldimethylbenzylammonium chloride is classified as very toxic to aquatic life with long-lasting effects (H410). santos.com Its ecotoxicity is a key consideration in its environmental risk assessment. However, its strong tendency to bind to organic matter in wastewater sludge, soil, and sediments can mitigate its toxicity by reducing its bioavailability to organisms in the water column. epa.gov

Aquatic Ecotoxicity

The compound has been shown to be highly toxic to a range of aquatic organisms, including fish, invertebrates, and algae. The toxicity varies depending on the species and the specific alkyl chain length of the compound. Data from regulatory assessments for Alkyl Dimethyl Benzyl (B1604629) Ammonium Chloride (ADBAC) compounds provide representative values.

| Organism Group | Species | Endpoint | Value (mg/L) |

|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC₅₀ | 0.85 |

| NOEC (Chronic) | 0.032 | ||

| Invertebrates | Daphnia magna (Water Flea) | 48h EC₅₀ | 0.016 |

| NOEC (Chronic) | 0.0042 | ||

| Algae | Pseudokirchneriella subcapitata | 72h EC₅₀ | 0.049 |

LC₅₀: Lethal Concentration, 50%. EC₅₀: Effective Concentration, 50%. NOEC: No Observed Effect Concentration. Data is representative of the ADBAC category.

Terrestrial Ecotoxicity

Due to its strong adsorption to soil and sludge, terrestrial organisms can be exposed to Stearyldimethylbenzylammonium chloride, particularly when biosolids from wastewater treatment are applied to land.

| Organism Group | Species | Endpoint | Value (mg/kg soil) |

|---|---|---|---|

| Earthworm | Eisenia fetida | 14d LC₅₀ | 361 |

| NOEC (Reproduction) | 32 |

LC₅₀: Lethal Concentration, 50%. NOEC: No Observed Effect Concentration. Data is representative of the ADBAC category.

Toxicity to Aquatic Organisms (Algae, Invertebrates, Fish)

Stearyldimethylbenzylammonium chloride is classified as very toxic to aquatic life, with the potential to cause long-lasting effects. echemi.com As part of the broader category of alkyl dimethyl benzyl ammonium chlorides (ADBACs), its ecotoxicological effects have been studied across various trophic levels. Research indicates that aquatic invertebrates are the most sensitive group to ADBACs, followed by fish and algae. epa.gov The toxicity is a result of the compound's surfactant properties, which can disrupt the cell membranes of aquatic organisms. epa.govhu.edu.jo

The results from acute and long-term ecotoxicity studies for the ADBAC C12-C16 category, which serves as a proxy for Stearyldimethylbenzylammonium chloride, demonstrate this toxicity. Aquatic plants are also affected in acute studies, with Lemna (duckweed) being the least sensitive group tested. epa.gov

| Organism Group | Toxicity Endpoint | Sensitivity Ranking | Source |

|---|---|---|---|

| Invertebrates (e.g., Daphnia) | EC50/LC50 | Most Sensitive | epa.gov |

| Fish | LC50 | Intermediate Sensitivity | epa.gov |

| Algae | EC50 | Intermediate Sensitivity | epa.gov |

| Aquatic Plants (e.g., Lemna) | EC50 | Least Sensitive | epa.gov |

Potential for Bioaccumulation in Aquatic Organisms

The potential for Stearyldimethylbenzylammonium chloride to bioaccumulate in aquatic organisms is considered low. nih.govregulations.gov Bioaccumulation potential is often initially screened using the octanol-water partition coefficient (log Kₒw), with values greater than 3 triggering further assessment. nih.gov While specific data for this compound is limited, assessments of related QACs conclude they are not appreciably bioaccumulative. nih.gov